

Spectroscopic data for 6-Aminopyridazine-3-carbonitrile (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Aminopyridazine-3-carbonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Aminopyridazine-3-carbonitrile**

Authored by: A Senior Application Scientist

Introduction

6-Aminopyridazine-3-carbonitrile (CAS No: 340759-46-8, Molecular Formula: $C_5H_4N_4$) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1]^[2] Its structure, featuring a pyridazine core substituted with a bioisosteric nitrile group and a pharmacophoric amino group, makes it a valuable scaffold for designing novel therapeutic agents.^[1] The precise elucidation and confirmation of its molecular structure are paramount for any research and development endeavor. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **6-aminopyridazine-3-carbonitrile**.

As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The protocols described herein represent robust, field-proven methodologies designed to generate high-fidelity data for unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-aminopyridazine-3-carbonitrile**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern on the pyridazine ring.

Predicted ^1H NMR Data

The structure of **6-aminopyridazine-3-carbonitrile** presents two distinct aromatic protons and an amino group. The electron-donating amino group and the electron-withdrawing cyano group and ring nitrogens create a polarized system, leading to a predictable chemical shift pattern.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
~ 7.80	Doublet (d)	~ 9.5 Hz	H-4	This proton is adjacent to the electron-withdrawing cyano group and a ring nitrogen, causing a significant downfield shift. It is coupled to H-5.
~ 7.00	Doublet (d)	~ 9.5 Hz	H-5	This proton is adjacent to the electron-donating amino group, which shields it, causing an upfield shift relative to H-4. It is coupled to H-4.

~ 7.25	Broad Singlet (br s)	-	-NH ₂	The protons of the primary amine are typically exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature.
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- Causality in Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively solubilizes the polar analyte, and its ability to form hydrogen bonds can slow the exchange rate of the -NH₂ protons, sometimes allowing for their observation, which might be difficult in non-polar solvents like CDCl₃.

Predicted ¹³C NMR Data

The molecule has five distinct carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 160.0	C-6	Carbon attached to the amino group. The nitrogen atom causes a strong downfield shift.
~ 135.0	C-4	Aromatic CH carbon, deshielded by the adjacent cyano group and ring nitrogen.
~ 125.0	C-5	Aromatic CH carbon, shielded by the adjacent amino group relative to C-4.
~ 118.0	-C \equiv N	The nitrile carbon typically appears in this region.
~ 115.0	C-3	Carbon attached to the nitrile group. Its chemical shift is influenced by the nitrile and the adjacent ring nitrogens.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-aminopyridazine-3-carbonitrile**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The use of a high-purity solvent is critical to avoid extraneous signals.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (for a 500 MHz Spectrometer):

- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra and perform baseline correction.
 - Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).

NMR Acquisition Workflow



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in **6-aminopyridazine-3-carbonitrile**—the amino group, the nitrile group, and the aromatic ring—will give rise to characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorptions

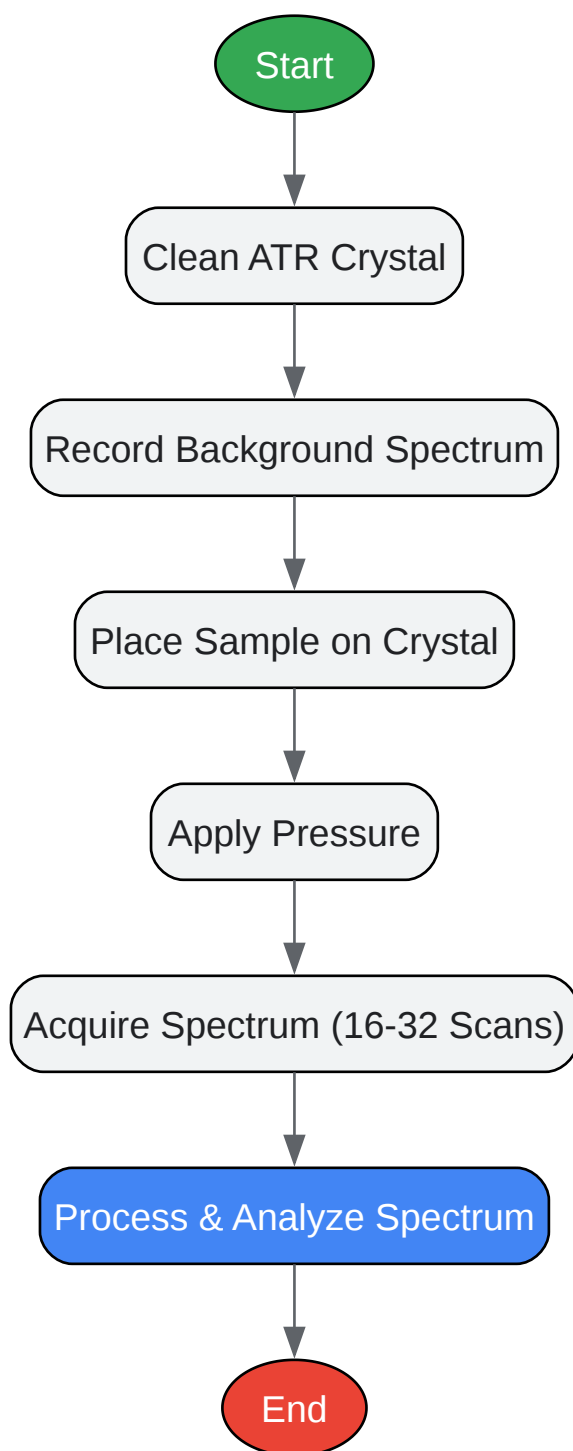
Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3450 - 3300 (two bands)	N-H Stretch	Primary Amine (-NH ₂)	The asymmetric and symmetric stretching of the N-H bonds in the primary amine typically results in two distinct, sharp to medium bands.[3]
~ 2230	C≡N Stretch	Nitrile (-C≡N)	The stretching of the carbon-nitrogen triple bond is a strong, sharp, and highly characteristic absorption in this region.
1650 - 1600	N-H Bend	Primary Amine (-NH ₂)	The scissoring vibration of the amino group appears as a strong band.
1600 - 1450	C=C and C=N Stretch	Aromatic Ring	Multiple bands arising from the stretching vibrations within the pyridazine ring.
850 - 750	C-H Bend (out-of-plane)	Aromatic Ring	Bending vibrations of the C-H bonds on the substituted ring.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[4]

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount (1-2 mg) of the solid **6-aminopyridazine-3-carbonitrile** powder directly onto the center of the ATR crystal.
- Data Acquisition:
 - Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
 - Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and co-adding 16-32 scans to improve the signal-to-noise ratio.^[4]
- Post-Acquisition:
 - Clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
 - Process the spectrum by performing an ATR correction (if required by the software) and label the significant peaks.

IR Acquisition Workflow (ATR)



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Caption: A streamlined workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Predicted Mass Spectrometry Data

For **6-aminopyridazine-3-carbonitrile** ($C_5H_4N_4$), the expected data from a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is highly specific.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Ion	Calculated Exact Mass (m/z)	Observed Mass (m/z)	Rationale
$[M+H]^+$	121.0514	$\sim 121.0514 \pm 5$ ppm	The protonated molecular ion is expected to be the base peak in ESI positive mode. Its accurate mass confirms the elemental composition ($C_5H_5N_4^+$).
$[M+Na]^+$	143.0333	$\sim 143.0333 \pm 5$ ppm	Adduct formation with sodium ions present as trace impurities is common in ESI-MS.

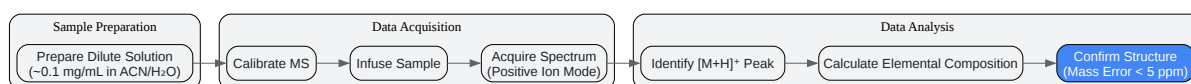
- Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation may occur. A plausible fragmentation pathway would be the loss of hydrogen cyanide (HCN, mass ~ 27.01 Da) from the protonated molecule, which is a common loss from nitrile-containing aromatic compounds.

Experimental Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.
- Instrument Setup (ESI-TOF or ESI-Orbitrap):
 - Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
 - Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical composition of $\text{C}_5\text{H}_4\text{N}_4$. The mass error should be below 5 ppm for confident identification.

Mass Spectrometry Acquisition Workflow



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Caption: Workflow for structural confirmation by high-resolution mass spectrometry.

Conclusion: A Self-Validating Spectroscopic Profile

The synergistic use of NMR, IR, and MS provides a self-validating system for the structural confirmation of **6-aminopyridazine-3-carbonitrile**.

- MS confirms the correct molecular weight and elemental composition.
- IR confirms the presence of the key amine and nitrile functional groups.
- NMR elucidates the precise connectivity and substitution pattern of the atoms, distinguishing this isomer from any other with the same molecular formula.

By following the detailed protocols and comparing the acquired data to the predicted values outlined in this guide, researchers and drug development professionals can achieve unequivocal structural verification, ensuring the integrity and validity of their scientific work.

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